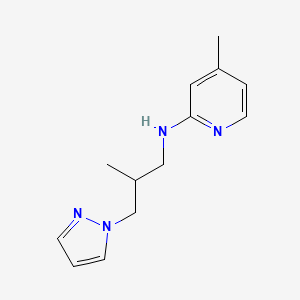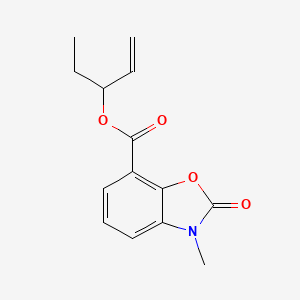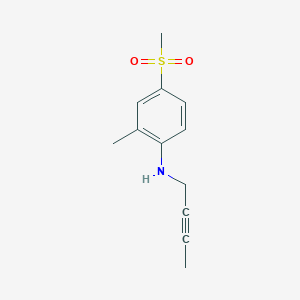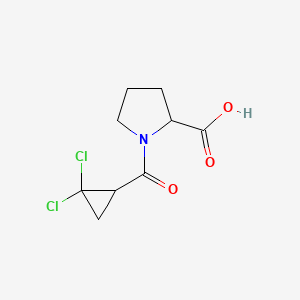![molecular formula C20H27N3O B7632440 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol, also known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPE is a selective agonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
作用机制
2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily involved in the regulation of pain. When this compound binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. This results in a reduction in pain perception and an increase in reward and pleasure.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects that are comparable to morphine, but with fewer side effects. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in addiction treatment. This compound has also been shown to have antidepressant-like effects in animal models of depression.
实验室实验的优点和局限性
The advantages of using 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol in lab experiments are its potent analgesic effects, its ability to reduce drug-seeking behavior, and its antidepressant-like effects. However, the limitations of using this compound in lab experiments are its complex synthesis method and its potential for abuse.
未来方向
There are several future directions for research on 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol. One direction is to investigate its potential therapeutic applications in pain management, addiction treatment, and mood disorders. Another direction is to explore its mechanism of action in more detail, including its interactions with other neurotransmitter systems. Finally, future research could focus on developing new analogs of this compound that have improved pharmacokinetic properties and fewer side effects.
合成方法
The synthesis of 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol involves a series of chemical reactions that start with 3-methylpiperidine-4-carboxylic acid. The acid is first converted into the corresponding ester, which is then reduced to the alcohol using sodium borohydride. The alcohol is then reacted with 4-aminophenylpyridine to form this compound. The overall synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and mood disorders. In preclinical studies, this compound has been shown to have potent analgesic effects that are comparable to morphine, but with fewer side effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in addiction treatment. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.
属性
IUPAC Name |
2-[4-[[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-16-14-23(15-19-4-2-3-11-21-19)12-9-20(16)22-18-7-5-17(6-8-18)10-13-24/h2-8,11,16,20,22,24H,9-10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYQXVLCKIQUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC2=CC=C(C=C2)CCO)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)


![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)